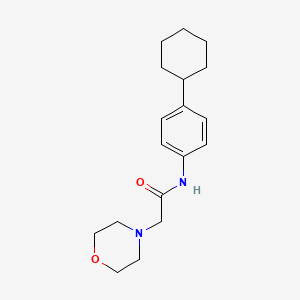

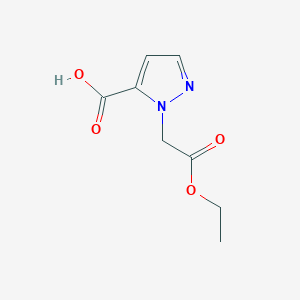

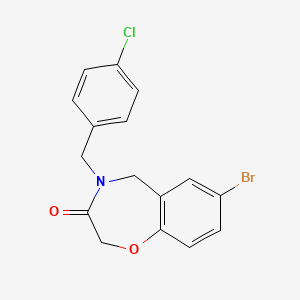

![molecular formula C9H3BrF6N2 B2573469 3-ブロモ-2,6-ビス(トリフルオロメチル)イミダゾ[1,2-a]ピリジン CAS No. 2102410-50-2](/img/structure/B2573469.png)

3-ブロモ-2,6-ビス(トリフルオロメチル)イミダゾ[1,2-a]ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character . The specific compound “3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine” is a derivative of this class of compounds.

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular formula of “3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine” is C9H3BrF6N2 . The average mass is 333.028 Da and the monoisotopic mass is 331.938385 Da .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用

農薬用途

3-ブロモ-2,6-ビス(トリフルオロメチル)イミダゾ[1,2-a]ピリジンを含むトリフルオロメチルピリジンは、農薬業界で広く使用されています . これらは、有効な農薬成分における重要な構造モチーフです . トリフルオロメチルピリジンを含む農薬の20種類以上が、ISO共通名を獲得しました .

医薬品用途

トリフルオロメチルピリジンは、製薬業界でも使用されています . トリフルオロメチルピリジン部分を有する5つの医薬品が市場承認を得ており、現在多くの候補が臨床試験中です .

獣医学用途

獣医学業界では、トリフルオロメチルピリジン部分を有する2つの製品が市場承認を得ています .

農薬の合成

トリフルオロメチルピリジンの誘導体である2,3-ジクロロ-5-(トリフルオロメチル)ピリジン(2,3,5-DCTF)は、いくつかの農薬の合成における化学中間体として使用されます .

抗結核剤

3-ブロモ-2,6-ビス(トリフルオロメチル)イミダゾ[1,2-a]ピリジンを含むイミダゾ[1,2-a]ピリジン類縁体は、多剤耐性結核(MDR-TB)および広範耐性結核(XDR-TB)に対して有意な活性を示しています .

殺菌活性

作用機序

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

The mode of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups

Biochemical Pathways

Imidazo[1,2-a]pyridines can interact with various biochemical pathways, depending on their specific structure and functional groups

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazo[1,2-a]pyridines can vary widely depending on their specific structure and functional groups

Result of Action

The molecular and cellular effects of imidazo[1,2-a]pyridines can vary depending on their specific structure and functional groups

Action Environment

The action, efficacy, and stability of imidazo[1,2-a]pyridines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules

将来の方向性

生化学分析

Biochemical Properties

3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound has been found to bind to certain proteins, influencing their structure and function.

Cellular Effects

The effects of 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine can alter gene expression and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.

Molecular Mechanism

At the molecular level, 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine have been studied over various time periods. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as enhancing enzyme activity and promoting cell survival . At higher doses, 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine can exhibit toxic effects, including cellular toxicity and adverse impacts on organ function. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the metabolism of this compound, leading to the formation of various metabolites . The metabolic pathways of 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine can influence its overall bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine are critical for its therapeutic potential and overall pharmacokinetics.

Subcellular Localization

The subcellular localization of 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine is influenced by targeting signals and post-translational modifications. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . The localization of 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine within these compartments can affect its activity and function, including its interactions with nuclear receptors and mitochondrial enzymes.

特性

IUPAC Name |

3-bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-2-1-4(3-18(5)7)8(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWIGZFXHIRQCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1C(F)(F)F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

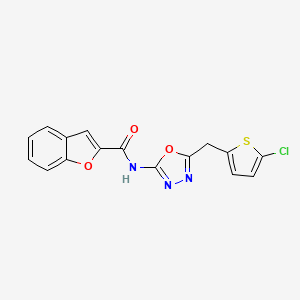

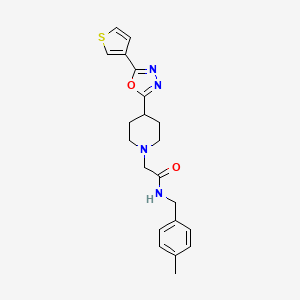

![2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2573389.png)

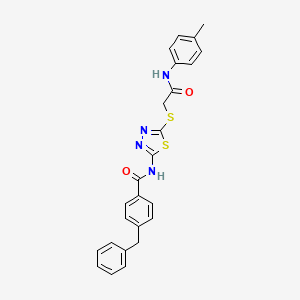

![N-[(4-{4-[1-(3-methoxyphenyl)ethyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2573400.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile](/img/structure/B2573401.png)

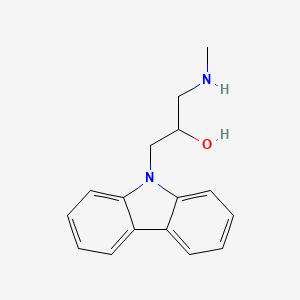

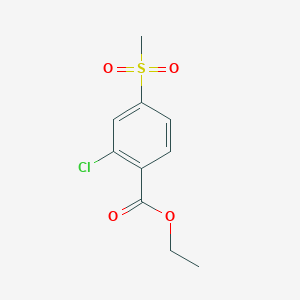

![Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate](/img/structure/B2573404.png)

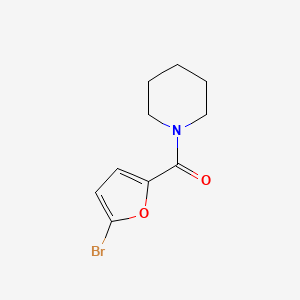

![1-(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B2573408.png)